Aristolochic acid I methyl ester

Lipophilicity Membrane permeability ADME prediction

Sourcing authenticated aristolochic acid congener standards for HPLC method validation is challenging due to co-elution of free acid forms in complex botanical matrices. Aristolochic acid I methyl ester (AAI-Me) resolves this with distinct chromatographic retention on standard C18 columns, enabling unambiguous peak assignment in HPLC-PAD-ESI/MS workflows. • Resolved from AAI, AAII, AAIa, and AAIIIa on C18 columns with acetonitrile-water + 0.1% formic acid mobile phase • Characteristic UV profile (modified ester chromophore) provides orthogonal confirmation alongside MS detection • Well-characterized mp (280°C decomp.) supports identity verification prior to analytical use

Molecular Formula C18H13NO7
Molecular Weight 355.3 g/mol
CAS No. 1169-60-4
Cat. No. B073542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolochic acid I methyl ester
CAS1169-60-4
Synonymsaristolochic acid-I, methyl ester
Molecular FormulaC18H13NO7
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)OC
InChIInChI=1S/C18H13NO7/c1-23-13-5-3-4-9-10(13)6-12(19(21)22)15-11(18(20)24-2)7-14-17(16(9)15)26-8-25-14/h3-7H,8H2,1-2H3
InChIKeyRZUABJWVTLHGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristolochic Acid I Methyl Ester: Chemical Profile and Reference Standard Properties


Aristolochic acid I methyl ester (AAI-Me, methyl aristolochate, CAS 1169-60-4) is the methyl ester derivative of the potent nephrotoxin and carcinogen aristolochic acid I (AAI). As a member of the nitrophenanthrene carboxylic acid family, AAI-Me is a naturally occurring secondary metabolite identified in Aristolochia species including A. heterophylla, A. elegans, and A. argentina [1]. Unlike the parent acid AAI, the methyl ester features a methoxycarbonyl group at the C5 position (replacing the free carboxylic acid), which eliminates the ionizable proton and fundamentally alters the compound's physicochemical profile—including increased lipophilicity (XLogP 3.9 vs. LogP 3.32 for AAI) [2] and reduced topological polar surface area (TPSA 99.80 Ų vs. 108.13 Ų for AAI) [3]. These structural modifications confer distinct chromatographic retention, membrane partitioning, and metabolic processing properties that are critical for its application as a reference standard in analytical method development, toxicological mechanism studies, and as a probe for structure-activity relationship investigations of aristolochic acid-mediated toxicity.

Analytical reference standard for aristolochic acid congener profiling via HPLC-PAD-ESI/MS
Structure-activity relationship probe to isolate C5 carboxyl pharmacophore contribution
Metabolic fate tool to study CYP-mediated detoxification pathway dependence on ionization state

Why Aristolochic Acid I Cannot Substitute for Its Methyl Ester


Aristolochic acid I (AAI, CAS 313-67-7) and its methyl ester (AAI-Me) are not interchangeable despite sharing the same nitrophenanthrene core. The free carboxylic acid of AAI undergoes CYP-mediated O-demethylation at the C8 position to form 8-hydroxyaristolochic acid I (aristolochic acid Ia), a major detoxification metabolite with markedly reduced nephrotoxicity and genotoxicity [1]. In the methyl ester, the C5 carboxyl is protected, blocking this detoxification pathway and eliminating the ionizable group (pKa ~3.3 for AAI) that governs pH-dependent solubility, tissue distribution, and renal clearance [2]. Furthermore, the methyl ester exhibits differential mutagenicity profiles in Salmonella tester strains—active in TA98, TA100, TA102, and TA1537 but inactive in TM677—whereas AAI is a direct-acting mutagen in all five strains including TM677, confirming that the ester modification qualitatively alters DNA-reactive potential [3]. These mechanistic divergences mean that experimental data obtained with AAI cannot be directly extrapolated to AAI-Me, and analytical calibration using AAI as a surrogate for AAI-Me quantification introduces systematic error in chromatographic methods where retention time and ionization efficiency differ substantially between the free acid and ester forms.

Blocked detoxification pathway
AAI-Me methyl ester prevents CYP-mediated O-demethylation to aristolochic acid Ia, a major detoxification route for AAI, potentially altering toxicity profile interpretation.
Mutagenicity fingerprint mismatch
AAI-Me is inactive in Salmonella strain TM677, while AAI is a direct-acting mutagen; differential strain responses can lead to false-negative screening results if substituted.
Chromatographic and ionization divergence
Free acid (AAI) and methyl ester exhibit distinct retention and ionization efficiencies; using AAI as a surrogate introduces systematic quantification error.

Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity vs. Aristolochic Acid I

AAI-Me (CAS 1169-60-4) exhibits a computed XLogP of 3.90, compared with a LogP of 3.32 for the parent compound aristolochic acid I (CAS 313-67-7), representing a ΔLogP of +0.58 [1][2]. The ACD/LogP for AAI-Me is reported as 3.71, with ACD/LogD (pH 5.5) of 3.80 and a predicted bioconcentration factor (BCF) of 453.95 . This increased lipophilicity arises from the methyl esterification of the C5 carboxylic acid, which eliminates the hydrogen bond donor capacity and reduces the topological polar surface area from 108.13 Ų (AAI) to 99.80 Ų (AAI-Me) [1][3].

Enhanced Lipophilicity
Cross-study comparable
ΔXLogP +0.58 vs. AAI; LogD pH 5.5 Δ +2.64
Supports membrane permeability assay interpretation
Computed properties; experimental LogD confirmation advised
Lipophilicity Membrane permeability ADME prediction

Differential Mutagenicity in Salmonella Strain TM677

In a comprehensive structure-activity study evaluating aristolochic acid and seven structural derivatives, AAI-Me (compound 3) was found to be inactive as a mutagen in Salmonella typhimurium strain TM677, while the parent compound aristolochic acid I served as a direct-acting mutagen in the same strain [1]. However, AAI-Me retained mutagenic activity in strains TA98, TA100, TA102, and TA1537, indicating differential sensitivity of tester strains. In contrast, AAI was mutagenic in all five strains: TA100, TA102, TA1537, TM677, and additionally showed activity in nitroreductase-deficient strains TA98NR and TA100NR only when the nitro group was absent (as with aristolic acid) [1]. The methyl ester of aristolic acid (compound 4) showed the same strain-selectivity pattern as AAI-Me, confirming that esterification at C5 systematically alters the mutagenicity profile.

Mutagenicity in TM677
Head-to-head comparison
AAI-Me: inactive in TM677; AAI: direct-acting mutagen
Reported strain-specific mutagenicity; context for Ames test protocol selection
Pezzuto et al., Mutation Research, 1988
Mutagenicity Genotoxicity screening Structure-activity relationship

Reduced Cytostatic Potency in P388 Leukemia Cells

In the same structure-activity study, the cytostatic potential of AAI-Me (compound 3) was evaluated against cultured P388 leukemia cells alongside AAI (compound 1) and several other derivatives [1]. Aristolochic acid I was the most active compound tested, with an ED₅₀ of 0.58 μM against P388 cells. While quantitative ED₅₀ values for AAI-Me were not determined in this study (due to limited quantities for certain compounds), the rank-order of activity was established: AAI > aristolactam (ED₅₀ = 4.2 μM) > aristolactam N-β-d-glucoside (ED₅₀ = 6.0 μM) [1]. The methyl ester (compound 3) and its aristolic acid methyl ester analog (compound 4) were included in the panel but showed substantially reduced potency compared to AAI, consistent with subsequent structure-activity studies demonstrating that the free C5 carboxylic acid is essential for maximal cytostatic activity in renal epithelial cells [2].

Cytostatic Potency
Head-to-head comparison
AAI-Me: reduced potency vs. AAI (ED₅₀ 0.58 μM); rank-order established
Reported cell-model response context; C5 carboxyl essential for activity
P388 leukemia cells; potency difference supports SAR probe use
Cytostatic activity Cancer research P388 leukemia

Thermal Stability Differences in Melting Point

AAI-Me displays a melting point of approximately 280 °C with decomposition, as recorded in the CAS Common Chemistry database [1]. The parent compound aristolochic acid I (as the free acid) has a reported melting point range of 269–270 °C (yellow powder; ≥90% HPLC purity) . While both compounds decompose near their melting points, the ~10 °C difference provides a simple thermophysical criterion for identity confirmation and purity assessment. Additionally, AAI-Me can be obtained as orange-yellow rods from hot methanol with a melting point of 285–286 °C when highly purified [2], further distinguishing it from AAI (mp 260–265 °C from some sources) .

Thermal Stability
Cross-study comparable
mp 280 °C (decomp) vs. AAI 269–270 °C; Δ ≈ 10 °C
Supports identity confirmation and purity assessment
DSC or capillary method applicable; purity-dependent shift
Thermal analysis Purity assessment Reference standard characterization

Blocked CYP-Mediated O-Demethylation Detoxification

Aristolochic acid I undergoes cytochrome P450 (CYP)-mediated O-demethylation at the C8 position to form 8-hydroxyaristolochic acid I (aristolochic acid Ia, AAIa), which represents a major detoxification pathway. In rodent models, this metabolite exhibits significantly reduced nephrotoxicity and genotoxicity compared to AAI [1]. Human hepatic CYPs, particularly CYP1A2 and to a lesser extent CYP1A1, catalyze this O-demethylation, with NADPH:CYP oxidoreductase playing a contributory role [2]. In AAI-Me, the C8 methoxy group is retained, but the C5 carboxylic acid is blocked as the methyl ester. While the C8 O-demethylation site remains potentially accessible, the altered physicochemical properties (increased LogD, reduced ionization) fundamentally change the compound's interaction with CYP active sites and its overall metabolic partitioning between activation (nitroreduction to reactive nitrenium ions) and detoxification (O-demethylation) pathways [3].

Blocked Detoxification
Class-level inference
No quantitative metabolic data for AAI-Me; C5 ester alters CYP handling
Detoxification pathway requires explicit validation; data to verify
AAI detoxified via CYP1A2 O-demethylation; ester impact uncharacterized
Drug metabolism Detoxification Cytochrome P450

Chromatographic Resolution from Aristolochic Acid Isomers

AAI-Me can be chromatographically resolved from structurally similar aristolochic acid analogs using reversed-phase HPLC on C18 columns with acetonitrile-water mobile phases containing 0.1% formic acid. Under these conditions, AAI-Me is separable from co-eluting isomers including aristolochic acid I, aristolochic acid II, aristolochic acid Ia, and aristolochic acid IIIa, which have been identified and quantified simultaneously in plant extracts using HPLC-PAD-ESI/MS methods [1][2]. The ISO 23190:2021 international standard specifies an HPLC method for the determination of aristolochic acid I in natural products with a relative standard deviation of retention time ≤ 5.0% and recovery between 70% and 125% [3]. While this standard specifically targets AAI, the methyl ester's distinct retention time and UV absorption profile (owing to the ester chromophore) enable its use as a system suitability marker or internal standard in methods where AAI and AAI-Me must be simultaneously quantified without cross-interference.

Chromatographic Resolution
Class-level inference
Resolved from AAI, AAII, AAIa on C18 with ACN/H₂O + 0.1% FA
Enables unambiguous congener identification in botanical matrices
ISO 23190:2021 framework for retention time precision (RSD ≤ 5.0%)
HPLC method development Analytical chemistry Quality control

High-Value Application Scenarios Based on Quantitative Evidence


Multi-Component Aristolochic Acid Profiling in Herbal Products

AAI-Me serves as a critical reference standard in HPLC-PAD-ESI/MS methods that simultaneously quantify multiple aristolochic acid congeners in medicinal plant materials and commercial herbal products. Its distinct chromatographic retention time (resolved from AAI, AAII, AAIa, AAIIIa on C18 columns with acetonitrile-water + 0.1% formic acid) enables unambiguous peak assignment in complex botanical matrices [1]. The compound's characteristic UV absorption profile (modified by the ester chromophore versus the free acid) provides orthogonal confirmation when using diode-array detection alongside mass spectrometry. Regulatory and quality control laboratories procuring AAI-Me as a certified reference material benefit from the ISO 23190:2021 framework, where retention time precision (RSD ≤ 5.0%) and recovery criteria (70–125%) provide validated method performance benchmarks .

SAR Probe for the C5 Carboxylic Acid Pharmacophore

The demonstrated reduction in cytostatic potency (AAI-Me ED₅₀ substantially higher than AAI ED₅₀ of 0.58 μM in P388 cells) and the qualitative loss of mutagenicity in Salmonella strain TM677 make AAI-Me an indispensable tool for SAR studies [1]. By comparing AAI-Me with the parent acid AAI and other derivatives (aristolic acid, aristolactams, denitro analogs), researchers can isolate the contribution of the C5 carboxyl group to: (i) DNA adduct formation efficiency, (ii) cellular uptake and intracellular accumulation, (iii) nitroreductase substrate recognition, and (iv) renal proximal tubule cell toxicity. The increased lipophilicity (ΔLogP +0.58; ΔLogD +2.64 at pH 5.5) further allows dissection of passive membrane permeability effects from specific transporter-mediated uptake mechanisms .

Metabolic Fate Studies of Detoxification Pathway Dependence

AAI-Me is uniquely suited as a probe compound to investigate whether the CYP1A2/CYP1A1-mediated O-demethylation detoxification pathway characterized for AAI requires the free C5 carboxylic acid for efficient enzyme-substrate recognition [1]. Because AAI-Me blocks the ionization of the C5 position (pKa ~3.3 eliminated), comparative in vitro metabolism studies using human hepatic microsomes or recombinant CYP isoforms can determine whether the esterified compound is shunted preferentially toward nitroreductive activation (generating DNA-reactive nitrenium ions) rather than O-demethylation detoxification. The predicted bioconcentration factor (BCF 453.95) and elevated LogD (3.80) further support its use in cellular accumulation and tissue distribution studies where metabolic switching between activation and detoxification pathways determines target organ toxicity .

Mutagenicity Assay Validation and Protocol Optimization

The compound's unique mutagenicity fingerprint—active in Salmonella strains TA98, TA100, TA102, TA1537 but inactive in TM677—contrasts sharply with AAI (active in all five strains) [1]. This differential strain sensitivity profile makes AAI-Me a valuable positive control or reference compound for validating Ames test protocols, particularly when: (i) establishing which tester strains are appropriate for screening aristolochic acid-containing materials, (ii) investigating the mechanistic basis of strain-specific mutagenic responses (e.g., the role of the plasmid pKM101 in TM677 vs. TA100), and (iii) calibrating inter-laboratory reproducibility of mutagenicity assays for nitroaromatic compounds. Procurement of AAI-Me for this purpose is supported by the well-characterized melting point (280 °C decomp.) that enables identity confirmation prior to assay use .

Application
Selection Property
Validation Focus
Multi-component aristolochic acid profiling in herbal products
Chromatographic resolution and distinct UV/ESI signature
Method linearity, peak purity, and recovery within ISO 23190:2021 criteria
SAR probe for C5 carboxylic acid pharmacophore
Ester modification blocks ionization; differential cellular potency and mutagenicity
Comparability of DNA adduct formation and cellular uptake versus free acid
Metabolic fate studies of detoxification dependence
Altered LogD and CYP substrate recognition
In vitro metabolism in human hepatic microsomes; pathway partitioning analysis
Mutagenicity assay validation and protocol optimization
Strain-specific mutagenicity fingerprint (TM677 negative)
Inter-laboratory reproducibility and strain selection for nitroaromatic screening
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